3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine
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Overview
Description
3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine typically involves the reaction of difluoromethyl azetidine with 4-(trifluoromethyl)phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine
- 3-(Difluoromethyl)-1-((4-(difluoromethyl)phenyl)sulfonyl)azetidine
- 3-(Difluoromethyl)-1-((4-(methyl)phenyl)sulfonyl)azetidine
Uniqueness
3-(difluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]azetidine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity .
Properties
IUPAC Name |
3-(difluoromethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO2S/c12-10(13)7-5-17(6-7)20(18,19)9-3-1-8(2-4-9)11(14,15)16/h1-4,7,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBDHPGKOSSXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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